6-Methoxy-7-(3-methylbut-2-enoxy)chromen-2-one
Overview
Description
6-Methoxy-7-(3-methylbut-2-enoxy)chromen-2-one is a chemical compound with the molecular formula C15H16O4 . It is a natural product found in Bupleurum fruticosum, Artemisia dracunculoides, and other organisms.
Synthesis Analysis
The compound was isolated from the roots of Sophora japonica . The coumarin (2H-chromen-2-one) fragment is almost planar, with an r.m.s. deviation of 0.0356 A . The carbon atom of the methoxy substituent is coplanar with the benzopyran oxa-heterocycle . The 3-methylbut-2-enyloxy group is disordered over two sets of sites with occupation factors of 0.920 (3) and 0.080 (3) .Molecular Structure Analysis
The molecular structure of 6-Methoxy-7-(3-methylbut-2-enoxy)chromen-2-one is characterized by a planar coumarin fragment and a methoxy substituent that is coplanar with the benzopyran oxa-heterocycle . The 3-methylbut-2-enyloxy group is disordered over two sets of sites .Chemical Reactions Analysis
Coumarin derivatives, such as 6-Methoxy-7-(3-methylbut-2-enoxy)chromen-2-one, are known to induce apoptosis by cytochrome C release and caspase activation . They are also of interest as targets for synthetic organic chemists and serve as intermediates in the synthesis of new biologically active compounds .Physical And Chemical Properties Analysis
The molecular formula of 6-Methoxy-7-(3-methylbut-2-enoxy)chromen-2-one is C15H16O4 . It has an average mass of 260.285 Da and a monoisotopic mass of 260.104858 Da .Scientific Research Applications
Organic Chemistry
- Application : Synthesis of Obtusinin
- Method : Obtusinin has been synthesized by the reaction of 6-methoxy-7-(3′-methylbut-2′-enyloxy)-2H-1-benzopyran-2-one with OsO4 .
- Results : The synthesis resulted in the formation of Obtusinin .
Medicinal Chemistry
- Application : Synthesis of Osthol Derivatives
- Method : Osthol, which is isolated from Prangos pabularia, was used as a starting material for the synthesis of its various derivatives via modifications of the lactone ring .
- Results : All synthesized derivatives exhibited higher activity than that of osthol. Among this series, 4-bromophenyl, 3-hydroxyphenyl, and p-tolyl derivatives showed excellent cytotoxic activity against U-87 and MCF-7 cancer cell lines with IC50 values of 6–7.3 µM .
Crystallography
- Application : Crystal Structure Analysis
- Method : The title coumarin derivative, C15H16O5, was isolated from the roots of Sophora japonica. The coumarin (2H-chromen-2-one) fragment is almost planar, with an r.m.s. deviation of 0.0356 A .
- Results : The carbon atom of the methoxy substituent is coplanar with the benzopyran oxa-heterocycle. The 3-methylbut-2-enyloxy group is disordered over two sets of sites with occupation factors of 0.920 (3) and 0.080 (3). In the crystal, molecules are linked by O—H O and C—H O hydrogen bonds into chains propagating along the [101] direction .
Pharmacology
- Application : Antimicrobial, Antifungal, Anti-oxidant Properties
- Method : Coumarin derivatives constitute the core structure of various natural products and are a pharmacophore of numerous medicinal agents .
- Results : The properties of coumarin derivatives are of interest as targets for synthetic organic chemists and serve as intermediates in the synthesis of new biologically active compounds. In addition, certain derivatives of coumarins are known to induce apoptosis by cytochrome C release and caspase activation .
Synthetic Organic Chemistry
- Application : Synthesis of New Triazole Derivatives
- Method : Osthol, which is isolated from Prangos pabularia, was used as a starting material for the synthesis of its various derivatives via modifications of the lactone ring .
- Results : All synthesized derivatives exhibited higher activity than that of osthol. Among this series, 4-bromophenyl, 3-hydroxyphenyl, and p-tolyl derivatives showed excellent cytotoxic activity against U-87 and MCF-7 cancer cell lines with IC50 values of 6–7.3 µM .
Apoptosis Induction
- Application : Induction of Apoptosis
- Method : Certain derivatives of coumarins are known to induce apoptosis by cytochrome C release and caspase activation .
- Results : A number of articles report coumarin derivative such as 7-hydroxy-coumarin with selective cytotoxicity towards cancer cells, which inhibit the growth of certain types of lung cancer cells .
properties
IUPAC Name |
6-methoxy-7-(3-methylbut-2-enoxy)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-10(2)6-7-18-14-9-12-11(8-13(14)17-3)4-5-15(16)19-12/h4-6,8-9H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPLFUBVEZVYDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-7-(3-methylbut-2-enoxy)chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.